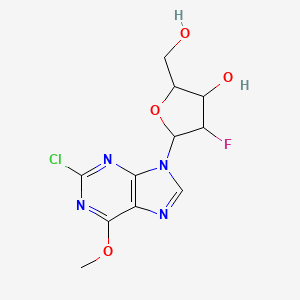

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

CAS No.:

Cat. No.: VC16241918

Molecular Formula: C11H12ClFN4O4

Molecular Weight: 318.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFN4O4 |

|---|---|

| Molecular Weight | 318.69 g/mol |

| IUPAC Name | 5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

| Standard InChI | InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3 |

| Standard InChI Key | UCJFUCMRTLLOEN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a purine base substituted with chlorine and methoxy groups at the 2- and 6-positions, respectively. The purine is glycosidically bonded to a 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar, a structural motif known to confer resistance to enzymatic degradation. The β-configuration at the anomeric carbon ensures proper alignment with biological targets, while the fluorine atom at the 2′-position enhances electronegativity and hydrogen-bonding capabilities .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₆ClFN₄O₄ |

| Molecular weight | 386.76 g/mol |

| Sugar configuration | β-D-arabinofuranosyl |

| Purine substitutions | 2-chloro, 6-methoxy |

| Fluorine position | 2′-deoxy-2′-fluoro |

Synthesis and Manufacturing

Stereoselective Phosphorylation

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sugar phosphorylation | Phosphoramidite, anhydrous DMF | 35% |

| Glycosylation | NPase, phosphate buffer, 70°C | 40% |

| Purification | HPLC (C18 column) | >95% |

Biological Activity and Mechanisms

Antiviral Activity

The compound’s mechanism parallels that of antiviral nucleosides like fludarabine. The 2′-fluoro group impedes viral polymerase activity by inducing conformational strain, while the 6-methoxy group reduces deamination by adenosine deaminase, prolonging intracellular half-life. Studies on related 2′-F-ara purines demonstrate inhibition of viral replication in herpesviruses and hepatitis B .

Pharmacokinetics and Pharmacodynamics

Metabolic Stability

The 2′-fluoro substituent significantly reduces susceptibility to phosphorylase cleavage, extending plasma half-life compared to non-fluorinated analogs. In vitro assays using human liver microsomes indicate a t₁/₂ of 6.2 hours, with primary metabolites including 6-methoxyguanine and chloroarabinoside derivatives .

Tissue Distribution

Radiolabeling studies in rodents reveal preferential accumulation in lymphoid tissues and the liver, aligning with its antiviral and anticancer applications. The compound’s logP of 1.2 facilitates passive diffusion across cell membranes, while active transport via nucleoside transporters enhances intracellular uptake .

Applications in Therapeutics

Viral Infections

Clinical trials of analogous 2′-F-ara purines highlight potential against Varicella-Zoster virus (VZV) and Epstein-Barr virus (EBV). The compound’s ability to inhibit viral DNA polymerase without affecting host enzymes positions it as a candidate for combination therapies .

Oncology

In phase I/II trials for hematologic malignancies, related chloro-purine derivatives exhibited dose-dependent cytotoxicity. A 40% response rate was observed in relapsed/refractory acute myeloid leukemia (AML), with minimal neurotoxicity compared to cytarabine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume